

# An In-depth Technical Guide to Bis-NH2-PEG2: Structure, Applications, and Protocols

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## Compound of Interest

Compound Name: *Bis-NH2-PEG2*

Cat. No.: *B1664900*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Bis-NH2-PEG2**, a homobifunctional amine-terminated polyethylene glycol (PEG) linker. Its versatile chemical properties make it a valuable tool in bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, summarizes key quantitative data, provides experimental protocols for its application, and visualizes its role in cellular pathways.

## Core Concepts: The Bis-NH2-PEG2 Structure

**Bis-NH2-PEG2**, also known as 1,5-diamino-3-oxapentane, is a short-chain polyethylene glycol derivative with two primary amine (-NH<sub>2</sub>) groups at its termini.<sup>[1]</sup> These terminal amines serve as reactive handles for covalent attachment to various molecules, making it an effective crosslinking agent.

The fundamental structure consists of two ethylene glycol units, providing a flexible and hydrophilic spacer. This hydrophilicity can enhance the solubility and reduce the aggregation of conjugated biomolecules.

Chemical Structure:

## Physicochemical Properties

A summary of the key physicochemical properties of **Bis-NH2-PEG2** is presented in the table below. These properties are crucial for its application in experimental design, particularly in determining appropriate solvents and reaction conditions.

Property	Value	Reference
Chemical Formula	C <sub>6</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	148.20 g/mol	[2]
CAS Number	929-59-9	[2]
Appearance	Colorless to light yellow liquid or solid powder	[2][3]
Solubility	Soluble in DMSO (≥ 250 mg/mL) and water.	[2]
Purity	Typically ≥95%	[1]
Storage	Store at -20°C, protected from light and moisture.	[1][2]

## Applications in Bioconjugation and Drug Delivery

The presence of two primary amine groups makes **Bis-NH2-PEG2** a versatile linker for a variety of bioconjugation applications. These amines can react with various functional groups, most commonly activated carboxylic acids (e.g., NHS esters), to form stable amide bonds.

## Protein Modification and Crosslinking

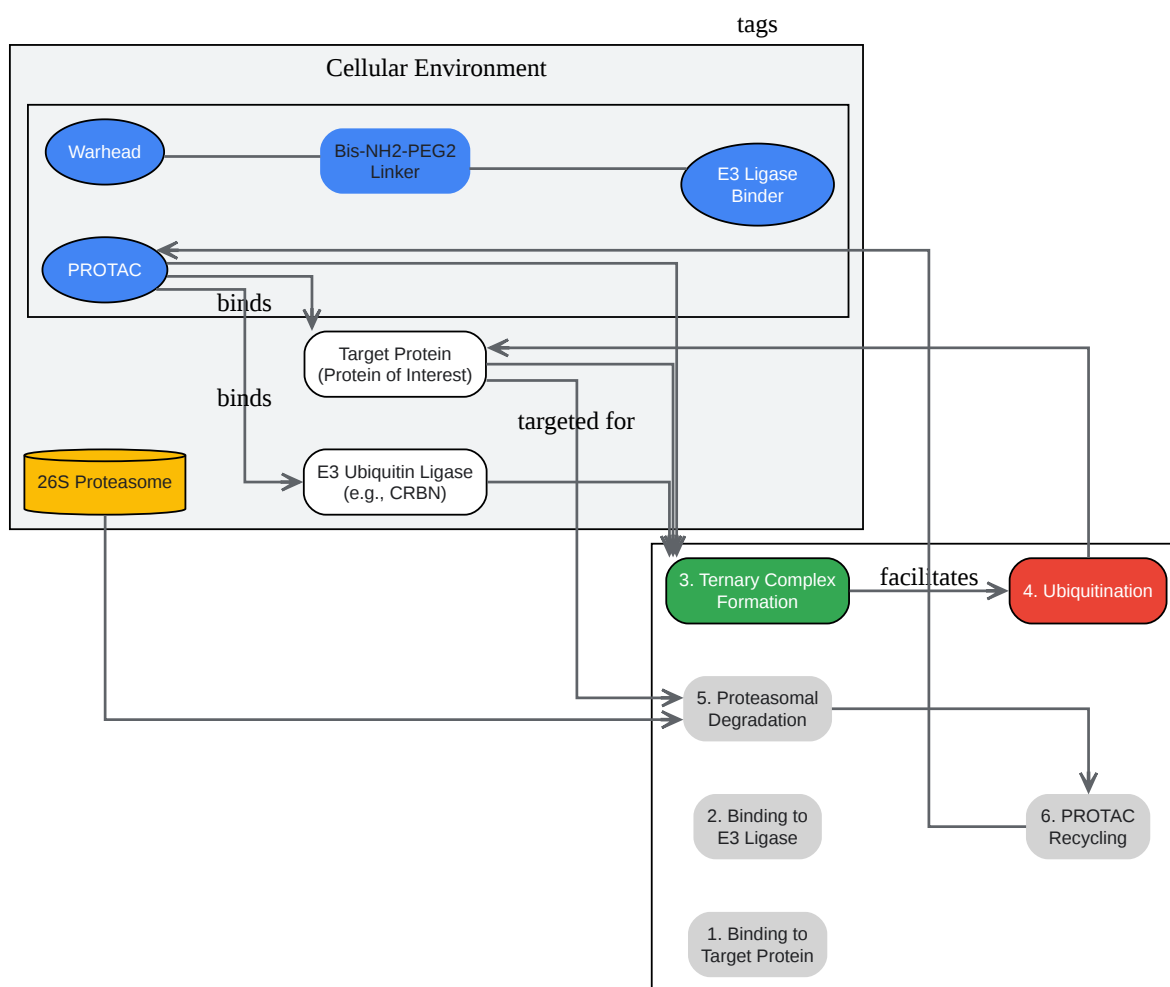
**Bis-NH2-PEG2** can be used to crosslink proteins or to conjugate other molecules to proteins. The PEG spacer can help to maintain the protein's tertiary structure and biological activity by providing distance between the conjugated molecules.

## PROTAC Linker

A significant application of **Bis-NH2-PEG2** is as a linker in the synthesis of PROTACs.[2][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome.[2] The linker's length and composition are critical for the efficacy of the PROTAC, as they influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][6][7]

The following Graphviz diagram illustrates the general mechanism of action for a PROTAC utilizing a linker like **Bis-NH2-PEG2**.



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Caption: General mechanism of PROTAC-mediated protein degradation.

## Impact of Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter in PROTAC design, directly impacting the efficiency of target protein degradation. The optimal linker length is target-dependent and must be determined empirically. The following table summarizes comparative data on the effect of PEG linker length on the degradation of different target proteins.

Target Protein	E3 Ligase	Linker Composition	Optimal Linker Length (PEG units)	Effect of Suboptimal Length	Reference
BRD4	CRBN	PEG	4-5	Reduced degradation with 1-2 PEG units.	<a href="#">[7]</a>
Estrogen Receptor $\alpha$ (ER $\alpha$ )	VHL	PEG	4	Shorter or longer linkers showed decreased degradation.	<a href="#">[4]</a>
TANK-binding kinase 1 (TBK1)	VHL	PEG	3	Shorter linkers were less effective.	<a href="#">[4]</a>
Cyclin-dependent kinase 9 (CDK9)	CRBN	PEG/Alkyl	Not specified, but length-dependent	Linker length optimization was crucial for potency.	<a href="#">[4]</a>

## Experimental Protocols

This section provides detailed methodologies for common applications of **Bis-NH2-PEG2**.

### General Protocol for Protein Conjugation using Bis-NH2-PEG2 and an NHS Ester

This protocol describes the conjugation of a molecule containing an N-hydroxysuccinimide (NHS) ester to a protein via a **Bis-NH2-PEG2** linker. This is a two-step process where the NHS ester first reacts with one amine of the PEG linker, and the other amine is then available for conjugation. For direct crosslinking of two proteins, a homobifunctional NHS-PEG-NHS crosslinker would be used in a one-step reaction.

#### Materials:

- Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
- **Bis-NH2-PEG2**
- NHS-ester functionalized molecule
- Anhydrous DMSO or DMF
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Purification column (e.g., size-exclusion or ion-exchange chromatography)

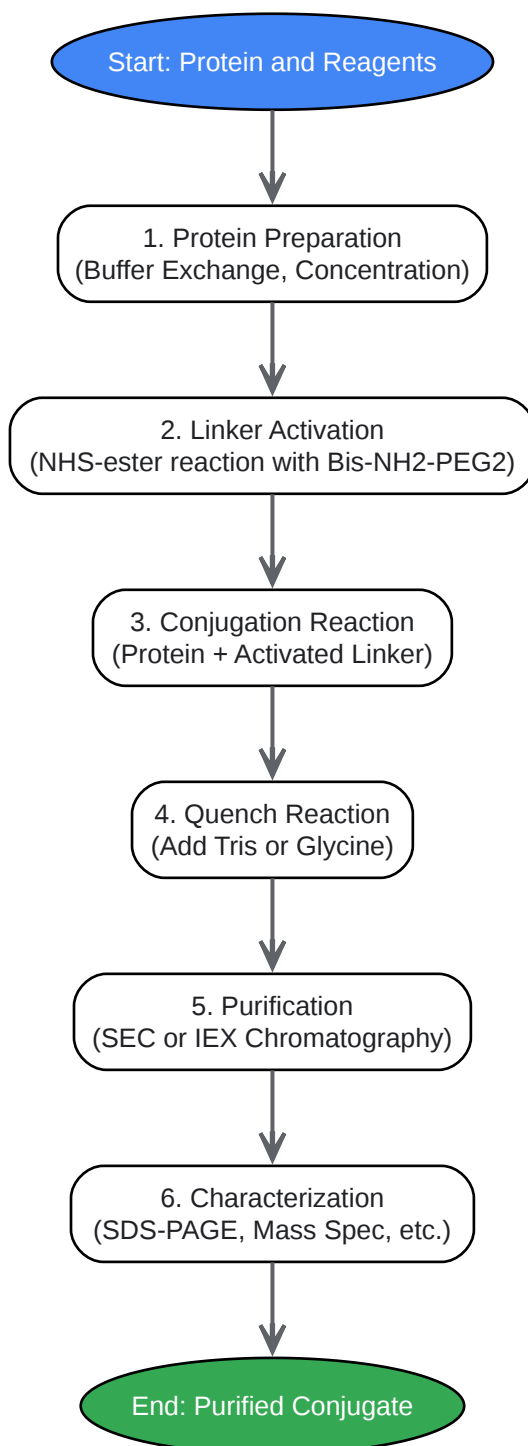
#### Procedure:

- Protein Preparation:
  - Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).
- Activation of **Bis-NH2-PEG2** (optional, for creating a heterobifunctional linker in situ):
  - This step is for when you are first attaching a molecule to the PEG linker before attaching the linker to the protein.
  - Dissolve the NHS-ester functionalized molecule and a molar excess of **Bis-NH2-PEG2** in anhydrous DMSO or DMF.
  - The reaction is typically carried out at room temperature for 1-4 hours. The progress can be monitored by LC-MS.

- Conjugation to Protein:
  - If you have a pre-activated linker (e.g., NHS-PEG-NH<sub>2</sub>), dissolve it in DMSO or DMF immediately before use.
  - Add the activated linker solution to the protein solution with gentle stirring. A molar excess of the linker (e.g., 10-50 fold) over the protein is typically used to drive the reaction. The optimal ratio should be determined empirically.
  - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The pH of the reaction should be maintained between 7.2 and 8.5 for optimal NHS ester reactivity with primary amines.
- Quenching the Reaction:
  - Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.
  - Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
- Purification of the Conjugate:
  - Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[\[8\]](#)[\[9\]](#)[\[10\]](#) The choice of method depends on the size and charge differences between the protein and the conjugate.
  - Dialysis can also be used for purification.
- Characterization of the Conjugate:
  - SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
  - Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact molecular weight of the conjugate and the degree of PEGylation.[\[11\]](#)
  - UV-Vis Spectroscopy: To determine the protein concentration and, if the conjugated molecule has a chromophore, the degree of labeling.

- TNBS Assay: To quantify the number of free primary amines remaining on the protein surface after conjugation, which can be used to estimate the degree of PEGylation.[5]

The following Graphviz diagram illustrates the experimental workflow for protein conjugation.



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